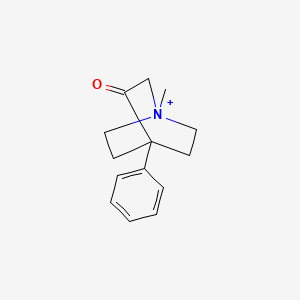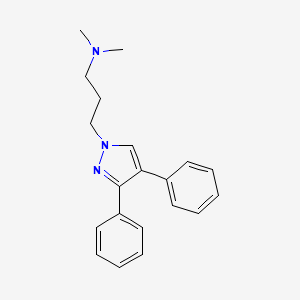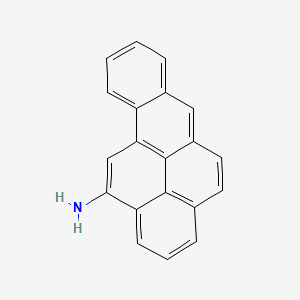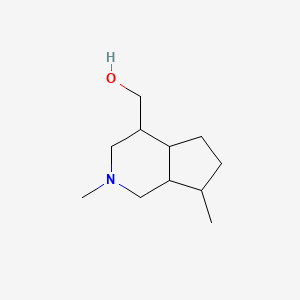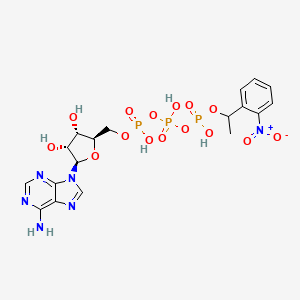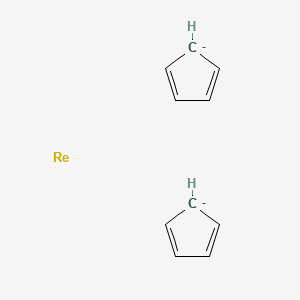
Phenyl acetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl acetimidate is an oxime O-ether.
Aplicaciones Científicas De Investigación
1. Antiviral Applications
Phosphoramidate ProTide technology, which involves phenyl acetimidate derivatives, has been applied to antiviral agents like carbocyclic adenosine derivatives. This application significantly improves their antiviral potency against HIV and HBV. These derivatives undergo chemical modifications in the aryl, ester, and amino acid regions, impacting their antiviral activity and metabolic stability. This approach has led to substantial potency improvements against viruses, notably HIV (McGuigan et al., 2006).
2. Enhancing mRNA Cap Analogs
Aryloxy triester phosphoramidate methodology, known as ProTide technology, has been adapted for the synthesis of bioactive 5’-mRNA cap analogues, targeting cap-dependent translation. This involves the use of this compound derivatives for the preparation of pro-nucleotide cap analogues. These analogues show potential in inhibitory properties in biological systems and passive membrane translocation properties (Siekierska et al., 2023).
3. Applications in Sugar Derivatives for Chondroprotection
The ProTide approach has been used for converting N-acetylglucosamine into a series of arylaminoacyl phosphoramidates, which show enhanced efficacy in inhibiting inflammatory cytokine-induced proteoglycan degradation. This application represents a new lead in anti-osteoarthritis drug discovery, demonstrating the versatility of this compound derivatives in medical applications (McGuigan et al., 2008).
4. Use in Synthesis of Various Chemical Compounds
This compound derivatives serve as raw materials for synthesizing various compounds. An example includes the use of methyl acetimidate hydrochloride for the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, demonstrating the chemical versatility and importance of this compound in organic synthesis (Hong-jun, 2010).
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
phenyl ethanimidate |
InChI |
InChI=1S/C8H9NO/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clave InChI |
GQAOAEZHNFTLFF-UHFFFAOYSA-N |
SMILES |
CC(=N)OC1=CC=CC=C1 |
SMILES canónico |
CC(=N)OC1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



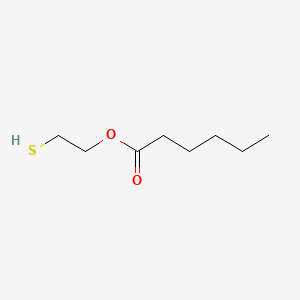


![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)

